Superior Antihypertensive Efficacy vs. Bethanidine: A Multicenter Randomized Controlled Trial
In a double-blind, randomized, multicenter controlled trial involving 108 patients with severe hypertension (baseline diastolic BP 100-124 mmHg on hydrochlorothiazide), guanethidine demonstrated statistically superior antihypertensive efficacy compared to bethanidine [1]. The average diastolic blood pressure reduction at months 5-6 was 18.4 mmHg for guanethidine versus 13.6 mmHg for bethanidine. Furthermore, 68.8% of guanethidine-treated patients achieved target diastolic blood pressure below 90 mmHg, compared to only 45.5% in the bethanidine group.
| Evidence Dimension | Antihypertensive efficacy in severe hypertension |
|---|---|
| Target Compound Data | Diastolic BP reduction: 18.4 mmHg; 68.8% achieved DBP <90 mmHg |
| Comparator Or Baseline | Bethanidine: Diastolic BP reduction: 13.6 mmHg; 45.5% achieved DBP <90 mmHg |
| Quantified Difference | Additional 4.8 mmHg reduction (P<0.01); 23.3% absolute increase in target achievement (P<0.025) |
| Conditions | 108 patients with diastolic BP 100-124 mmHg on hydrochlorothiazide; double-blind RCT; 5-6 month follow-up |
Why This Matters
This head-to-head trial provides Level I evidence that guanethidine achieves significantly greater blood pressure reduction and control rates than bethanidine, justifying its selection when maximal antihypertensive efficacy is the primary procurement criterion.
- [1] Ramirez EA, et al. Multiclinic controlled trial of bethanidine and guanethidine in severe hypertension. Circulation. 1977;55(3):519-525. View Source
